Cas no 41171-91-9 (3-oxocyclopentane-1-carbonitrile)

3-Oxocyclopentane-1-carbonitrile is a versatile cyclic ketone nitrile compound with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both a carbonyl and nitrile functional group, enables diverse reactivity, including nucleophilic additions, condensations, and cyclization reactions. The compound is particularly valuable as a building block for heterocyclic frameworks and fine chemicals. Its stability under standard conditions and compatibility with common reagents make it a practical choice for laboratory and industrial processes. The presence of the nitrile group allows further functionalization, while the ketone moiety facilitates condensation or reduction pathways. This compound is typically supplied with high purity to ensure consistent performance in synthetic applications.
3-oxocyclopentane-1-carbonitrile structure
41171-91-9 structure
Product name:3-oxocyclopentane-1-carbonitrile
CAS No:41171-91-9
MF:C6H7NO
Molecular Weight:109.1259
MDL:MFCD21184612
CID:2123264
PubChem ID:21941690

3-oxocyclopentane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-oxocyclopentanecarbonitrile
    • 3-OXOCYCLOPENTANE-1-CARBONITRILE
    • 3-cyanocyclopentanone
    • 3-ketocyclopentanecarbonitrile
    • (S)-3-Oxocyclopentane-1-carbonitrile
    • 4-cyanocyclopentanone
    • 3-Oxo-cyclopentanecarbonitrile
    • 3-oxo-cyclopentane-1-carbonitrile
    • SB14027
    • SY038122
    • Q27139429
    • DTXSID501307886
    • MFCD21184612
    • SY343945
    • PB49085
    • SY343946
    • CHEBI:71188
    • 41171-91-9
    • MFCD24693400
    • (R)-3-Oxocyclopentanecarbonitrile
    • EN300-173936
    • SCHEMBL4542083
    • MFCD24709331
    • CS-12123
    • (S)-3-Oxocyclopentanecarbonitrile
    • DA-06032
    • CS-0035459
    • AKOS014572394
    • SB14028
    • RBA17191
    • 3-oxocyclopentane-1-carbonitrile
    • MDL: MFCD21184612
    • インチ: 1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2
    • InChIKey: RJDDBRGASHENKL-UHFFFAOYSA-N
    • SMILES: O=C1C([H])([H])C([H])([H])C([H])(C#N)C1([H])[H]

計算された属性

  • 精确分子量: 109.052763847g/mol
  • 同位素质量: 109.052763847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.9
  • XLogP3: -0.2

3-oxocyclopentane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-173936-0.25g
3-oxocyclopentane-1-carbonitrile
41171-91-9 95%
0.25g
$97.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106099-1g
3-Oxocyclopentane-1-carbonitrile
41171-91-9 97%
1g
¥1396.00 2024-05-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y05385-1g
3-Oxocyclopentanecarbonitrile
41171-91-9 95%
1g
¥2329.0 2024-07-18
Apollo Scientific
OR940018-250mg
3-Oxocyclopentane-1-carbonitrile
41171-91-9 95%
250mg
£149.00 2025-02-20
TRC
C988418-1g
3-Cyanocyclopentanone
41171-91-9
1g
$ 745.00 2022-06-06
TRC
C988418-100mg
3-Cyanocyclopentanone
41171-91-9
100mg
$150.00 2023-05-18
Chemenu
CM320017-1g
3-oxocyclopentane-1-carbonitrile
41171-91-9 95%
1g
$299 2021-06-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O941345-100mg
3-Oxocyclopentane-1-Carbonitrile
41171-91-9 95%
100mg
¥187.20 2022-09-01
eNovation Chemicals LLC
Y1048769-25g
3-Oxo-cyclopentanecarbonitrile
41171-91-9 95%
25g
$2710 2023-09-01
abcr
AB455448-1g
3-Oxocyclopentane-1-carbonitrile; .
41171-91-9
1g
€267.20 2025-02-27

3-oxocyclopentane-1-carbonitrile 関連文献

3-oxocyclopentane-1-carbonitrileに関する追加情報

Comprehensive Overview of 3-oxocyclopentane-1-carbonitrile (CAS No. 41171-91-9): Properties, Applications, and Industry Trends

3-oxocyclopentane-1-carbonitrile (CAS 41171-91-9) is a versatile cyclic ketone nitrile compound that has garnered significant attention in pharmaceutical and fine chemical synthesis. Its unique molecular structure, featuring a cyclopentanone backbone with a carbonitrile functional group at the 1-position, makes it a valuable intermediate for constructing complex heterocycles. Recent advancements in green chemistry and catalysis have further amplified its relevance, as researchers explore sustainable methods for its production and derivatization.

The compound's physicochemical properties include a molecular weight of 109.12 g/mol and a density of approximately 1.1 g/cm³. Its polar nature, attributed to both the carbonyl and nitrile groups, enables solubility in common organic solvents like ethanol, acetone, and dichloromethane. These characteristics facilitate its use in multistep synthetic routes, particularly in the preparation of chiral auxiliaries and bioactive molecules. Industry reports indicate growing demand for such intermediates in the development of antiviral agents and central nervous system (CNS) therapeutics.

From an application perspective, 3-oxocyclopentane-1-carbonitrile serves as a precursor for pyrrolidine derivatives, which are pivotal scaffolds in drug discovery. Its reactivity profile allows for Michael additions, reductive aminations, and cyclocondensation reactions—key transformations highlighted in recent peer-reviewed journals. Notably, its utility in asymmetric synthesis aligns with the pharmaceutical industry's shift toward enantioselective catalysis, addressing concerns about racemic mixtures in active pharmaceutical ingredients (APIs).

Emerging trends in computational chemistry have enabled precise modeling of this compound's reaction pathways, optimizing yields in flow chemistry systems. Environmental considerations also drive innovation, with studies exploring biocatalytic routes using engineered enzymes to produce 3-oxocyclopentane-1-carbonitrile under mild conditions. Such approaches resonate with the ESG (Environmental, Social, Governance) priorities of modern chemical enterprises.

Quality control protocols for CAS 41171-91-9 typically involve HPLC purity analysis, GC-MS characterization, and FT-IR spectroscopy to verify structural integrity. Regulatory compliance with REACH and ICH guidelines ensures its safe handling in industrial settings. As synthetic methodologies evolve, this compound continues to bridge gaps between academic research and commercial-scale production, solidifying its role in next-generation molecular design.

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